

An In-depth Technical Guide to 4-Bromophenanthrene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromophenanthrene

Cat. No.: B091176

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Introduction

4-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a valuable building block in organic synthesis. Its rigid, planar phenanthrene core, combined with the reactive bromine substituent, makes it a versatile precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of **4-bromophenanthrene**, detailing its chemical identity, physicochemical properties, synthesis, characterization, and applications, with a particular focus on its relevance to researchers in materials science and drug discovery.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to its application in scientific research. This section outlines the nomenclature and structural features of **4-bromophenanthrene**.

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is **4-bromophenanthrene**.^{[1][2]} It is also known by other identifiers, including:

- Phenanthrene, 4-bromo-^{[1][3][4]}

- NSC 171604[3][4]

Chemical Structure

4-Bromophenanthrene consists of a phenanthrene core, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings in a non-linear arrangement. A single bromine atom is substituted at the C4 position.

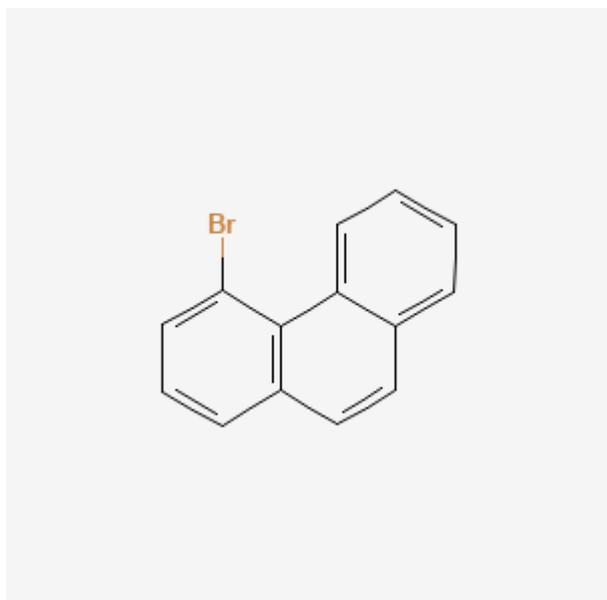


Figure 1: 2D Chemical Structure of **4-**

Bromophenanthrene.

The presence of the bulky bromine atom in the "bay region" of the phenanthrene scaffold can introduce steric strain, leading to distortions from planarity, a feature observed in related multi-substituted phenanthrenes.[5]

Molecular Formula and Weight

- Molecular Formula: $C_{14}H_9Br$ [1][2][4]
- Molecular Weight: 257.12 g/mol [1][4]
- Monoisotopic Mass: 255.98876 Da[1][4]

Physicochemical Properties

The physical and chemical properties of **4-bromophenanthrene** dictate its behavior in different solvents and reaction conditions, which is critical for procedural design.

Table 1: Key Physicochemical Properties of **4-Bromophenanthrene**

Property	Value	Source(s)
CAS Number	19462-79-4	[1][3][4]
Appearance	Solid (Typical)	[6]
Boiling Point	389.7 ± 11.0 °C (Predicted)	[3][4]
Density	1.479 ± 0.06 g/cm ³ (Predicted)	[3][4]
XLogP3	5.1	[1][4]
SMILES	<chem>C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br</chem>	[1][2]
InChIKey	NJESAUCSIMQRGL-UHFFFAOYSA-N	[1][3]

Synthesis and Purification

The synthesis of specific bromophenanthrene isomers requires careful selection of reaction conditions to control regioselectivity. While direct bromination of phenanthrene often yields the 9-bromo isomer as the major product due to the higher reactivity of the C9 and C10 positions, other isomers can be prepared through multi-step synthetic routes.[7]

Synthetic Rationale and Pathway

The synthesis of **4-bromophenanthrene** is less direct than that of its 9-bromo isomer. A common strategy involves the electrophilic bromination of a precursor that directs the bromine to the desired position, or through a Sandmeyer reaction starting from the corresponding amine.

A representative synthesis for a related compound, 3,9-dibromophenanthrene, involves the direct bromination of 9-bromophenanthrene, demonstrating that further substitution is possible under specific conditions.[8] For the targeted synthesis of the 4-bromo isomer, a multi-step approach is typically required, often starting from a precursor that allows for regioselective functionalization.

Experimental Protocol: A Generalized Approach

While a specific, peer-reviewed protocol for the direct, high-yield synthesis of **4-bromophenanthrene** is not readily available in the provided search results, a general procedure for the bromination of phenanthrene to yield its most common isomer, 9-bromophenanthrene, is well-documented and can be adapted.^[9] The synthesis of the 4-bromo isomer would necessitate a more complex, multi-step pathway, likely involving a directing group.

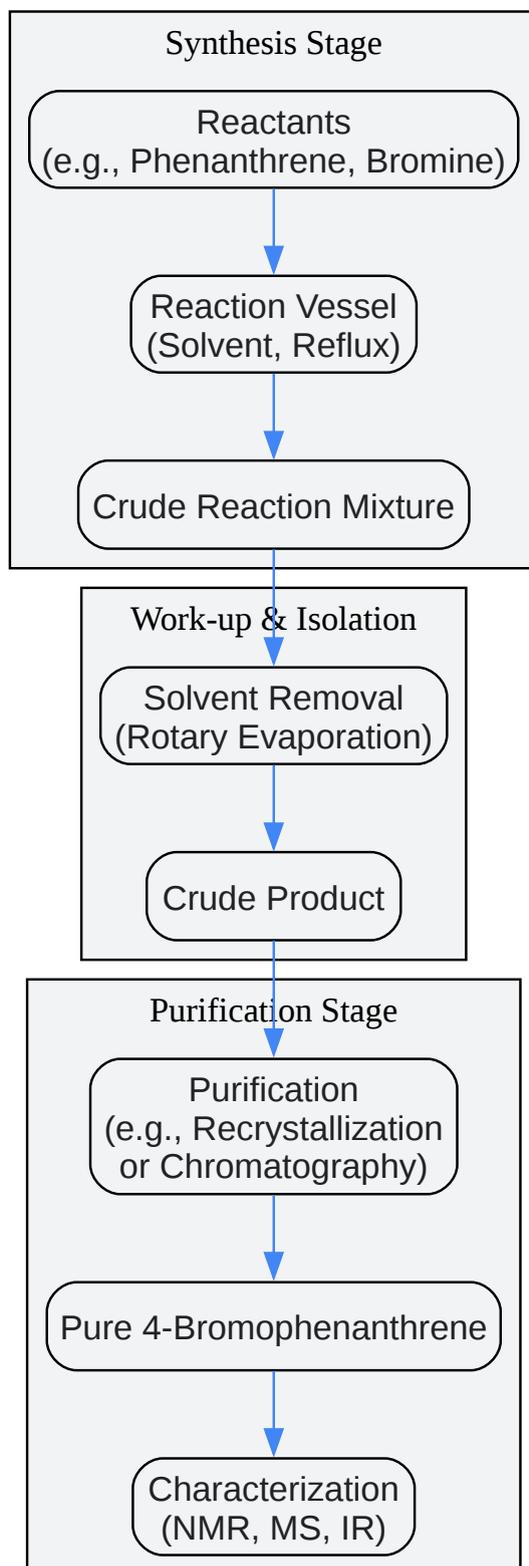
Example Protocol (Illustrative for Bromination): Bromination of Phenanthrene

- **Rationale:** This procedure illustrates the direct electrophilic substitution on the phenanthrene core. Carbon tetrachloride is a common solvent for such reactions. The reaction is typically performed at reflux to provide the necessary activation energy.
- **Dissolution:** Dissolve pure phenanthrene in dry carbon tetrachloride in a three-necked flask equipped with a reflux condenser and a dropping funnel.^[9]
- **Bromine Addition:** While heating the mixture to a gentle reflux, add bromine dropwise over several hours.^[9] Hydrogen bromide gas will evolve during the reaction.
- **Reaction Completion:** Continue stirring at reflux for an additional two hours after the bromine addition is complete to ensure maximum conversion.^[9]
- **Solvent Removal:** After cooling, remove the solvent by distillation under reduced pressure.^[9]
- **Purification:** The crude product is then purified, typically by vacuum distillation followed by recrystallization from a suitable solvent like ethanol.^[9]

Note: Achieving the 4-bromo substitution pattern would require a different starting material or a more elaborate synthetic strategy.

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis, isolation, and purification of a brominated aromatic compound.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromophenanthrene: Structure, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091176#4-bromophenanthrene-chemical-structure-and-iupac-name>]

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